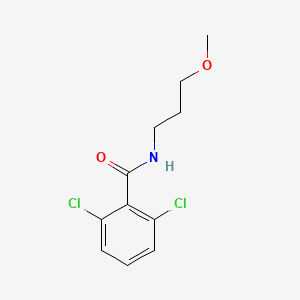

2,6-dichloro-N-(3-methoxypropyl)benzamide

Description

2,6-Dichloro-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorinated benzene ring and an N-linked 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 286.14 g/mol. The compound’s structure combines a hydrophobic dichlorobenzene core with a polar methoxypropyl side chain, balancing lipophilicity and solubility.

Properties

IUPAC Name |

2,6-dichloro-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-16-7-3-6-14-11(15)10-8(12)4-2-5-9(10)13/h2,4-5H,3,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFBOQKJSAUZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367369 | |

| Record name | 2,6-dichloro-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5730-20-1 | |

| Record name | 2,6-dichloro-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3-methoxypropyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2,6-dichloro-N-(3-methoxypropyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxypropyl group.

Reduction Reactions: Products include primary or secondary amines derived from the reduction of the benzamide group.

Scientific Research Applications

Enzyme Inhibition

- Research indicates that 2,6-dichloro-N-(3-methoxypropyl)benzamide may act as an inhibitor for specific enzymes, which can be critical in regulating biochemical pathways.

- For example, it has been studied for its potential to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. This inhibition can lead to increased levels of PGE2, which has implications for inflammatory responses and tissue regeneration .

Pharmacological Potential

- The compound has shown promise in pharmacological studies, particularly concerning its anti-inflammatory and analgesic properties. It may provide therapeutic benefits in conditions characterized by excessive inflammation or pain.

- Case studies have highlighted its efficacy in models of colitis and bone marrow transplantation recovery, suggesting it could reduce morbidity associated with these conditions .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of 15-PGDH | |

| Anti-inflammatory | Reduced edema in models | |

| Analgesic Activity | Pain reduction observed |

Medical Applications

Drug Development

- Ongoing research is exploring the role of 2,6-dichloro-N-(3-methoxypropyl)benzamide in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic agents targeting inflammatory diseases.

- The compound's structure allows for modifications that could enhance its biological activity or selectivity for specific targets.

Case Study: Bone Marrow Transplantation

- In a study involving mice undergoing bone marrow transplantation, treatment with the compound accelerated recovery of neutrophils and platelets compared to control groups. This suggests potential applications in improving patient outcomes during recovery from such invasive procedures .

Industrial Applications

Specialty Chemicals

- Beyond biological applications, 2,6-dichloro-N-(3-methoxypropyl)benzamide is utilized in the development of specialty chemicals and materials. Its properties make it suitable for incorporation into polymers and coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications:

Key Comparative Insights

Substituent Effects on Bioactivity

- Antiviral Activity : CBS1117 and ING-1466 demonstrate that bulky N-substituents (e.g., piperidinyl groups) enhance binding to influenza A virus (IAV) hemagglutinin (HA), inhibiting viral entry . The 3-methoxypropyl group in the target compound, being smaller and less rigid, may reduce antiviral potency but improve solubility.

- Agrochemical Use : Fluopicolide’s pyridylmethyl substituent with trifluoromethyl and chloro groups enhances interaction with fungal/oomycete targets, a feature absent in the target compound .

Physicochemical Properties

- Solubility : The 3-methoxypropyl group introduces polarity via its ether oxygen, likely increasing water solubility compared to lipophilic substituents like Fluopicolide’s pyridylmethyl group.

Biological Activity

2,6-Dichloro-N-(3-methoxypropyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzamide core with two chlorine substituents at the 2 and 6 positions and a methoxypropyl group attached to the nitrogen. Its molecular formula is C12H14Cl2N2O, and it has a molecular weight of 273.16 g/mol.

Antitumor Activity

Recent studies have explored the antitumor potential of benzamide derivatives, including compounds similar to 2,6-dichloro-N-(3-methoxypropyl)benzamide. Research indicates that benzamide-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been tested against lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating promising antitumor activity .

Table 1: Antitumor Activity of Benzamide Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 2,6-Dichloro-N-(3-methoxypropyl)benzamide | A549 | TBD |

| Compound X | HCC827 | 6.26 |

| Compound Y | NCI-H358 | 6.48 |

Antimicrobial Activity

In addition to antitumor properties, some studies have reported antimicrobial activity for benzamide derivatives. For example, compounds structurally related to 2,6-dichloro-N-(3-methoxypropyl)benzamide have shown effectiveness against E. coli and S. aureus, suggesting potential applications as antibacterial agents .

Toxicological Profile

Understanding the toxicity profile of 2,6-dichloro-N-(3-methoxypropyl)benzamide is crucial for its development as a therapeutic agent. Preliminary assessments indicate that compounds with similar structures may exhibit mutagenic properties due to the presence of chlorine substituents. Toxicological evaluations often focus on genotoxicity and carcinogenicity assessments .

Table 2: Toxicological Assessments

| Assessment Type | Result |

|---|---|

| Mutagenicity | Positive |

| Carcinogenicity | Under Review |

| Acute Toxicity | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzamide derivatives aimed at inhibiting specific cancer pathways such as PI3K/HDAC dual inhibition. The study highlighted how structural modifications influenced biological activity and toxicity profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-N-(3-methoxypropyl)benzamide, and how can purity be validated?

Methodology :

- Synthesis : Adapt procedures from analogous benzamide derivatives (e.g., substituting 3-methoxypropylamine for isopropylamine in nucleophilic acyl substitution reactions) . Key steps include activating the benzoyl chloride intermediate and maintaining anhydrous conditions.

- Validation : Use FT-IR (e.g., carbonyl stretch at ~1690 cm⁻¹ for amide bond confirmation) and ¹H-NMR (e.g., integration of methoxypropyl protons at δ ~3.3–3.5 ppm) for structural verification . HPLC with >99% purity thresholds ensures batch consistency .

Q. How can researchers characterize the crystal structure of this compound?

Methodology :

- Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Optimize crystallization via solvent vapor diffusion (e.g., dichloromethane/hexane). Compare bond lengths/angles to similar benzamides (e.g., 2,6-dichloro-N-(4-chlorophenyl)benzamide: C=O bond ~1.22 Å, Cl–C–Cl angle ~120°) .

Q. What physicochemical properties are critical for solubility and formulation studies?

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodology :

- Scaffold Modification : Introduce substituents at the benzamide or methoxypropyl group (e.g., halogenation, alkyl chain variation) and compare inhibitory activity against targets like succinate dehydrogenase (SDH) .

- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps, correlating electron-deficient regions (e.g., dichloro-substituted benzene) with binding affinity .

Q. What experimental approaches validate antifungal or antimicrobial efficacy?

Methodology :

Q. How can researchers address contradictions in enzyme inhibition data?

Methodology :

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For SDH inhibitors, measure IC₅₀ under varying succinate concentrations .

- Cross-Validation : Compare results with fluorimetric assays (e.g., NADH depletion) and molecular docking (e.g., PyMOL, AutoDock) to confirm binding poses .

Q. What strategies are recommended for stability studies under varying conditions?

Methodology :

Q. How can toxicity be assessed in the absence of comprehensive toxicological data?

Methodology :

- In Silico Prediction : Use QSAR tools (e.g., ProTox-II) to estimate LD₅₀ and hepatotoxicity risks.

- In Vitro Screening : Conduct MTT assays on human cell lines (e.g., HepG2) and Ames tests for mutagenicity .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis & Purification | Nucleophilic substitution, HPLC | Anhydrous conditions, purity >99% |

| Structural Analysis | SC-XRD (SHELXL), FT-IR/NMR | R-factor < 0.05, spectral match |

| Bioactivity Screening | Microdilution assays, SDH inhibition | MIC, IC₅₀, kinetic constants |

| Stability | Forced degradation, UPLC-MS | Degradation products < 0.1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.